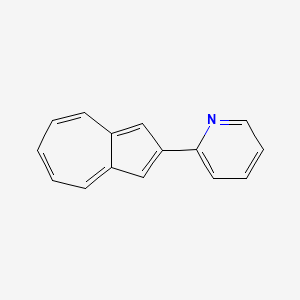
2-(Azulen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azulen-2-yl)pyridine is a chemical compound that combines the azulene and pyridine moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene reacts with pyridine in the presence of a catalyst. For example, the reaction of azulene with 2-chloropyridine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Azulen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the azulene or pyridine moieties are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azulenic ketones, while substitution reactions can introduce various functional groups into the azulene or pyridine rings .
Scientific Research Applications
2-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Azulen-2-yl)pyridine involves its interaction with molecular targets through its unique electronic structure. The azulene moiety acts as an electron donor, while the pyridine ring can act as an electron acceptor. This dual behavior allows the compound to participate in various chemical reactions and interact with biological molecules, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Azulen-1-yl-pyridine: Similar structure but with the azulene moiety attached at a different position.
Azulen-2-yl-benzene: Combines azulene with benzene instead of pyridine.
Thiophen-vinyl-pyridine: Contains a thiophene ring instead of azulene.
Uniqueness: 2-(Azulen-2-yl)pyridine is unique due to its combination of azulene and pyridine, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as in optoelectronic devices and coordination chemistry .
Properties
CAS No. |
881211-84-3 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H |
InChI Key |
KUZMWEDYXMDNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)


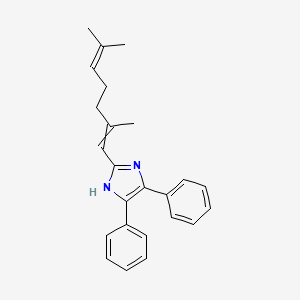
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
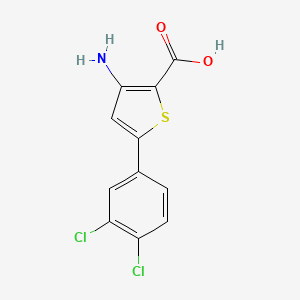
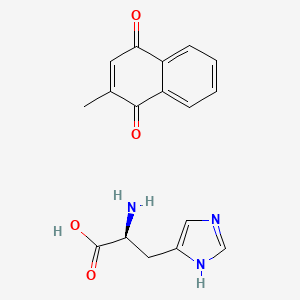
amino}methyl)phenol](/img/structure/B12602940.png)
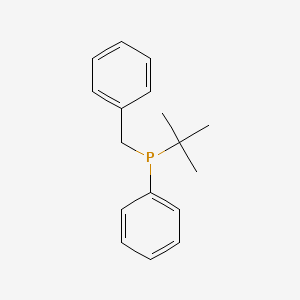
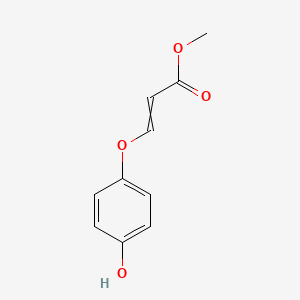
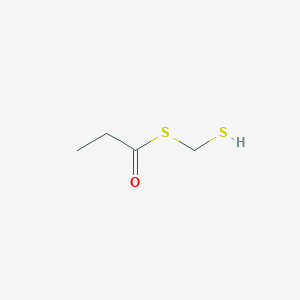
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
